molecular formula C19H15BrN4OS B11592749 (5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11592749
M. Wt: 427.3 g/mol
InChI Key: FFCMSFPYBMBMKH-WJDWOHSUSA-N
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Description

(5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylamino benzylidene group, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazole core, followed by the introduction of the bromophenyl and dimethylamino benzylidene groups. Common reagents used in these reactions include bromine, dimethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(2-chlorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(2-fluorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to similar compounds, (5Z)-2-(2-bromophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H15BrN4OS

Molecular Weight

427.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15BrN4OS/c1-23(2)13-9-7-12(8-10-13)11-16-18(25)24-19(26-16)21-17(22-24)14-5-3-4-6-15(14)20/h3-11H,1-2H3/b16-11-

InChI Key

FFCMSFPYBMBMKH-WJDWOHSUSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Origin of Product

United States

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